molecular formula C14H11NO3S B3256242 Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide CAS No. 26638-46-0

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide

Cat. No.: B3256242
CAS No.: 26638-46-0
M. Wt: 273.31 g/mol
InChI Key: SIECFEVCKFXEEC-UHFFFAOYSA-N
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Description

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide (molecular formula: C₁₃H₉NO₃S; molecular weight: 259.28 g/mol) is a tricyclic heterocyclic compound featuring a seven-membered thiazepine ring fused with two benzene rings. The sulfur atom in the thiazepine ring is oxidized to a sulfone group (5,5-dioxide), and a methyl group is substituted at position 6 on the nitrogen atom . This compound is a key intermediate in synthesizing antidepressants such as tianeptine, which modulates serotonin reuptake . Its structural rigidity and sulfone group contribute to its stability and pharmacological relevance. Characterization via IR, ¹H-NMR, and ¹³C-NMR confirms its purity and electronic environment .

Properties

IUPAC Name

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECFEVCKFXEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180125
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-46-0
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26638-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions typically require the presence of nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the nucleophile or electrophile involved.

Scientific Research Applications

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of certain diseases.

  • Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Chloro-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

  • Molecular Formula: C₁₄H₁₀ClNO₃S
  • Molecular Weight : 307.76 g/mol
  • The methyl group at position 6 retains the core structure’s stability .
  • Applications : Investigated as a precursor in tianeptine synthesis; chlorine may alter metabolic pathways compared to the parent compound .

6-Ethyl-9-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

  • Molecular Formula: C₁₆H₁₅NO₃S
  • Molecular Weight : 301.36 g/mol
  • This modification could influence pharmacokinetics in neuroactive drugs .

Core Structure Variants: Thiazepine vs. Thiepin

Dibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide

  • Molecular Formula : C₁₃H₁₀O₃S
  • Molecular Weight : 246.28 g/mol
  • Key Differences : Replaces the thiazepine nitrogen with a carbon, forming a thiepin ring. This reduces hydrogen-bonding capacity, altering receptor interactions.
  • Applications : Exhibits antihistaminic and antiallergenic activities. Derivatives like dosulepin (tricyclic antidepressant) highlight structural versatility for neurotropic effects .

Functional Group Modifications

10-Ethyl-11-oxodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide

  • Molecular Formula: C₁₇H₁₅NO₅S
  • Molecular Weight : 361.37 g/mol
  • Key Features : A carboxylic acid group at position 8 introduces acidity, enabling salt formation for improved solubility. The ethyl group at position 10 may prolong half-life .

Biological Activity

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide (commonly referred to as Tianeptine impurity) is a compound of interest due to its potential biological activities and therapeutic applications. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H10ClNO3S
  • Molecular Weight : 307.75 g/mol
  • CAS Number : 26638-53-9
  • IUPAC Name : 3-chloro-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazepin-11-one

Research indicates that dibenzo[c,f][1,2]thiazepin derivatives exhibit multifaceted pharmacological activities. The compound primarily acts on the central nervous system (CNS), influencing neurotransmitter systems involved in mood regulation and pain perception.

Neurotransmitter Interaction

  • Serotonin Transporter (SERT) :
    • Tianeptine derivatives show varying degrees of inhibition on SERT. For instance, a derivative linked with serotonin displayed an IC50 value of 258 nM for hSERT inhibition, indicating significant activity compared to other transporters .
  • Opioid Receptors :
    • The compound also exhibits agonistic activity at κ-opioid receptors and μ-opioid receptors. This dual action may contribute to its antidepressant effects and pain relief properties .

In Vitro Studies

A study evaluated the multifunctional activities of dibenzothiazepine derivatives in vitro, focusing on their inhibitory effects on neurotransmitter transporters:

CompoundhDAT Inhibition (%)hSERT Inhibition (%)hNET Inhibition (%)
GBR1290985.9 ± 0.2770.6 ± 1.379.1 ± 0.71
Fluoxetine29.7 ± .........
Tianeptine Derivative...258 nM (IC50)...

This table illustrates the comparative effectiveness of various compounds on neurotransmitter transporters, highlighting the potential of dibenzothiazepine derivatives in modulating neurotransmitter levels.

Antidepressant Effects

Tianeptine has been recognized for its unique mechanism as an antidepressant that enhances serotonin uptake rather than inhibiting it like traditional SSRIs. This characteristic positions dibenzo[c,f][1,2]thiazepin derivatives as promising candidates for further development in treating mood disorders .

Pain Management

The agonistic action at opioid receptors suggests that these compounds could be beneficial in managing chronic pain conditions. Their ability to modulate both serotonin and opioid pathways may provide a synergistic approach to pain management without the adverse effects associated with conventional opioids .

Q & A

Q. What are the key synthetic routes for Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide?

  • Methodological Answer : Synthesis of this compound involves classical and multicomponent reactions. For example, condensation reactions between dibenzo[b,e]thiepin-11(6H)-one-5,5-dioxide and alkylamines (e.g., N,N-diethyl-1,3-propanediamine) under reflux conditions yield derivatives with modifications at the 6-position . Additionally, Petasis reactions and photocycloaddition strategies (e.g., continuous-flow synthesis) have been employed for regioselective functionalization of the dibenzo core . Key steps include optimizing solvent systems (e.g., pyridine for reflux) and purification via column chromatography.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Electron Impact Mass Spectrometry (EI-MS) : Ionization energy (IE) and appearance energy (AE) data (e.g., IE = 9.70 eV, AE = 10.00 eV for C₁₄H₁₀O⁺ fragment) confirm fragmentation patterns under electron impact .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.96–1.15 ppm for protons, δ 204.7–20.5 ppm for carbons) validate the bicyclic framework and substituent positions .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) provides bond angles, dihedral angles, and spatial conformation .

Q. What initial biological screening methods are used to assess its activity?

  • Methodological Answer :
  • In Vitro Binding Assays : AlphaScreen technology and 2D protein NMR screen interactions with targets like PEX14 (a peroxin protein) .
  • Enzyme Inhibition Studies : Testing against 5α-reductase or cyclooxygenase (COX) via fluorescence-based assays .

Advanced Research Questions

Q. How do computational methods predict interactions with androgen receptors and 5α-reductase?

  • Methodological Answer :
  • Molecular Docking : DockingServer software evaluates binding modes using crystal structures (e.g., PDB: 4fdh, 7bw1). Parameters include Gibbs free energy (ΔG) and hydrogen-bonding networks .
  • Pharmacokinetic Modeling : SwissADME predicts logP (lipophilicity), bioavailability, and blood-brain barrier permeability . Example output:
ParameterPredicted Value
logP2.8
Bioavailability55%
BBB PermeabilityLow

Q. What challenges arise in regioselective synthesis, and how are they addressed?

  • Methodological Answer : Regioselectivity issues in photocycloaddition (e.g., competing [2+2] vs. [4+4] pathways) are mitigated by:
  • Continuous-Flow Reactors : Enhanced light penetration and controlled residence time improve yield (e.g., 20% yield for benzosultams) .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) favor desired pathways by stabilizing transition states.

Q. How are ADMET properties evaluated for this compound?

  • Methodological Answer :
  • Toxicity Prediction : GUSAR software estimates LD₅₀ and organ-specific toxicity using QSAR models .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies major metabolites via LC-MS/MS.
  • In Silico Profiling : SwissADME predicts cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported ionization energies (IE) and fragmentation patterns?

  • Methodological Answer : Variability in IE values (e.g., 9.70 eV vs. literature analogs) may arise from instrumental calibration or sample purity. Resolution involves:
  • Cross-Validation : Replicate experiments using FT-ICR-MS for high-resolution data .
  • Theoretical Calculations : Compare experimental IE with DFT-computed vertical ionization energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Reactant of Route 2
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.